molecular formula C14H14FN B7869764 [3-(5-Fluoro-2-methylphenyl)phenyl]methanamine

[3-(5-Fluoro-2-methylphenyl)phenyl]methanamine

Cat. No.: B7869764
M. Wt: 215.27 g/mol
InChI Key: NXHUKPJQDCIWGO-UHFFFAOYSA-N
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Description

[3-(5-Fluoro-2-methylphenyl)phenyl]methanamine: is an organic compound that features a complex aromatic structure It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Fluoro-2-methylphenyl)phenyl]methanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the aromatic rings or the amine group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced aromatic rings or primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, [3-(5-Fluoro-2-methylphenyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In the field of biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways, particularly those involving neurotransmitter systems.

Industry: In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of [3-(5-Fluoro-2-methylphenyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [3-(5-Fluoro-2-methylphenyl)phenyl]methanamine lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

IUPAC Name

[3-(5-fluoro-2-methylphenyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-10-5-6-13(15)8-14(10)12-4-2-3-11(7-12)9-16/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHUKPJQDCIWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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